(R)-2-((2-Benzamidopropanoyl)thio)acetic acid (R)-2-((2-Benzamidopropanoyl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.: 138079-74-0
VCID: VC21196135
InChI: InChI=1S/C12H13NO4S/c1-8(12(17)18-7-10(14)15)13-11(16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1
SMILES: CC(C(=O)SCC(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula: C12H12NO4S-
Molecular Weight: 266.29 g/mol

(R)-2-((2-Benzamidopropanoyl)thio)acetic acid

CAS No.: 138079-74-0

Cat. No.: VC21196135

Molecular Formula: C12H12NO4S-

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-((2-Benzamidopropanoyl)thio)acetic acid - 138079-74-0

Specification

CAS No. 138079-74-0
Molecular Formula C12H12NO4S-
Molecular Weight 266.29 g/mol
IUPAC Name 2-[(2R)-2-benzamidopropanoyl]sulfanylacetic acid
Standard InChI InChI=1S/C12H13NO4S/c1-8(12(17)18-7-10(14)15)13-11(16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16)(H,14,15)/t8-/m1/s1
Standard InChI Key OEJDVGZWJKPUDA-MRVPVSSYSA-N
Isomeric SMILES C[C@@H](C(=O)C(C(=O)C1=CC=CC=C1)(C(=O)[O-])S)N
SMILES CC(C(=O)SCC(=O)O)NC(=O)C1=CC=CC=C1
Canonical SMILES CC(C(=O)C(C(=O)C1=CC=CC=C1)(C(=O)[O-])S)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator